molecular formula C9H6ClNO B1594547 6-chloroquinolin-8-ol CAS No. 5622-06-0

6-chloroquinolin-8-ol

Cat. No.: B1594547
CAS No.: 5622-06-0
M. Wt: 179.6 g/mol
InChI Key: YFKDOLPRGYKULB-UHFFFAOYSA-N
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Description

6-chloroquinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 8th position on the quinoline ring

Mechanism of Action

Target of Action

6-Chloro-8-hydroxyquinoline, a derivative of 8-hydroxyquinoline (8-HQ), primarily targets metal ions, forming four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions play crucial roles in various biological processes, making them important targets for this compound .

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 6-Chloro-8-hydroxyquinoline makes it a good monoprotic bidentate chelating agent . This allows it to form complexes with metal ions, altering their normal biological functions.

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-8-hydroxyquinoline are largely dependent on the specific metal ions it targets. For example, copper complexes of 8-HQ derivatives have been proposed to elicit toxic intracellular copper accumulation and trigger apoptotic cancer cell death through several possible pathways . .

Pharmacokinetics

It’s known that 8-hq derivatives generally have good water solubility , which could potentially impact their bioavailability and pharmacokinetics

Result of Action

The result of 6-Chloro-8-hydroxyquinoline’s action is largely dependent on the specific cells and metal ions it interacts with. In cancer cells, for example, it has been suggested that 8-HQ derivatives can induce growth inhibition and apoptosis in a concentration-dependent manner . .

Action Environment

The action, efficacy, and stability of 6-Chloro-8-hydroxyquinoline can be influenced by various environmental factors. For instance, the presence of specific metal ions in the cellular environment can impact the compound’s ability to form complexes and exert its effects . Additionally, factors such as pH and the presence of other molecules can potentially influence the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

6-Chloro-8-hydroxyquinoline plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This chelation property allows it to form stable complexes with metal ions such as copper, zinc, and iron . These metal complexes can interact with various enzymes and proteins, influencing their activity. For instance, 6-Chloro-8-hydroxyquinoline has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells . Additionally, it can interact with metalloproteins, altering their function and stability .

Cellular Effects

6-Chloro-8-hydroxyquinoline exerts various effects on different cell types and cellular processes. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells by targeting the ubiquitin-proteasome system . This compound also affects cell signaling pathways, such as the NF-κB pathway, leading to changes in gene expression and cellular metabolism . Furthermore, 6-Chloro-8-hydroxyquinoline can disrupt mitochondrial function, leading to the generation of reactive oxygen species and subsequent cell death .

Molecular Mechanism

The molecular mechanism of 6-Chloro-8-hydroxyquinoline involves its ability to chelate metal ions and form stable complexes. These complexes can inhibit the activity of various enzymes, such as proteasomes, by binding to their active sites . This inhibition leads to the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. Additionally, 6-Chloro-8-hydroxyquinoline can modulate gene expression by affecting transcription factors and signaling pathways, such as NF-κB . The compound’s ability to generate reactive oxygen species further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-8-hydroxyquinoline can vary over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of metal ions . Long-term exposure to 6-Chloro-8-hydroxyquinoline has been shown to induce sustained inhibition of proteasome activity and continuous accumulation of ubiquitinated proteins, leading to prolonged apoptosis in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species can result in long-term oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 6-Chloro-8-hydroxyquinoline in animal models are dose-dependent. At low doses, the compound can inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, 6-Chloro-8-hydroxyquinoline can lead to adverse effects, such as neurotoxicity and hepatotoxicity . The threshold for these toxic effects varies depending on the animal model and the route of administration .

Metabolic Pathways

6-Chloro-8-hydroxyquinoline is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further interact with cellular proteins and enzymes, influencing metabolic flux and metabolite levels . Additionally, 6-Chloro-8-hydroxyquinoline can affect the activity of metalloproteins, altering their function and stability .

Transport and Distribution

The transport and distribution of 6-Chloro-8-hydroxyquinoline within cells and tissues are influenced by its ability to chelate metal ions and form stable complexes . The compound can be transported across cell membranes via metal ion transporters and accumulate in specific cellular compartments . Additionally, 6-Chloro-8-hydroxyquinoline can bind to cellular proteins, affecting its localization and distribution within cells .

Subcellular Localization

6-Chloro-8-hydroxyquinoline exhibits specific subcellular localization, primarily due to its interactions with metal ions and cellular proteins . The compound can localize to the mitochondria, where it disrupts mitochondrial function and generates reactive oxygen species . Additionally, 6-Chloro-8-hydroxyquinoline can accumulate in the nucleus, affecting gene expression and transcriptional activity . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride or thionyl chloride under controlled conditions . Another method involves the use of hydrochloric acid and hydrogen peroxide to achieve chlorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. For instance, a method described in a patent involves mixing 8-hydroxyquinoline with hydrochloric acid and protonic acid, followed by the gradual addition of aqueous hydrogen peroxide solution . The reaction mixture is then purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 6-chloroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 6-chloroquinolin-8-ol: this compound is unique due to the presence of the chlorine atom at the 6th position, which enhances its reactivity and biological activity compared to other derivatives. This structural modification allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKDOLPRGYKULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327641
Record name 6-CHLORO-8-HYDROXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5622-06-0
Record name 6-CHLORO-8-HYDROXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Chloro-8-methoxyquinoline (Preparation 43, 10 g, 51.6 mmol) was added to pyridine hydrochloride (43 g, 375 mmol) and the mixture heated at 150° C. 1 hour. The reaction mixture was diluted with water (200 mL), basified to pH=8 with saturated aqueous sodium bicarbonate solution, filtered and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 5 to 10% EtOAc in petroleum ether to yield the title compound as a pale yellow solid (5.6 g, 70%):
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200 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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